molecular formula C6H13NO B14887610 cis-3-Methoxy-3-methylcyclobutan-1-amine

cis-3-Methoxy-3-methylcyclobutan-1-amine

Cat. No.: B14887610
M. Wt: 115.17 g/mol
InChI Key: JZCSXFFNNHBLHM-UHFFFAOYSA-N
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Description

cis-3-Methoxy-3-methylcyclobutan-1-amine is a chemical compound with the molecular formula C6H13NO It is a cyclobutanamine derivative, characterized by a methoxy group and a methyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methoxy-3-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-3-methylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

cis-3-Methoxy-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutanamine derivatives.

Scientific Research Applications

cis-3-Methoxy-3-methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Methoxy-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-3-Methoxy-3-methylcyclobutan-1-amine hydrochloride: A salt form with similar properties but different solubility and stability characteristics.

    cis-3-Methoxy-N-methylcyclobutan-1-amine: A derivative with a methyl group on the nitrogen atom, affecting its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-methoxy-3-methylcyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-6(8-2)3-5(7)4-6/h5H,3-4,7H2,1-2H3

InChI Key

JZCSXFFNNHBLHM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)OC

Origin of Product

United States

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